molecular formula C9H10BrNO B14845096 2-Bromo-4-cyclopropoxy-5-methylpyridine

2-Bromo-4-cyclopropoxy-5-methylpyridine

Cat. No.: B14845096
M. Wt: 228.09 g/mol
InChI Key: ICXSHGSQFGVGIC-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-5-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the fourth position, and a methyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-5-methylpyridine typically involves the bromination of 4-cyclopropoxy-5-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-5-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: The major product is the pyridine N-oxide derivative.

    Reduction Reactions: The major product is the hydrogenated pyridine derivative.

Scientific Research Applications

2-Bromo-4-cyclopropoxy-5-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the cyclopropoxy group can enhance its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in biological applications.

    4-Cyclopropoxy-5-methylpyridine: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    2-Bromo-5-methylpyridine: Lacks the cyclopropoxy group, which may affect its binding properties and reactivity.

Uniqueness

2-Bromo-4-cyclopropoxy-5-methylpyridine is unique due to the combination of the bromine atom, cyclopropoxy group, and methyl group on the pyridine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-5-methylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6-5-11-9(10)4-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

ICXSHGSQFGVGIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1OC2CC2)Br

Origin of Product

United States

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